Cas no 2448-00-2 (Benzamide, 2,4-dichloro-N-(4-chlorophenyl)-)
2448-00-2 structure
Product Name:Benzamide, 2,4-dichloro-N-(4-chlorophenyl)-
CAS No:2448-00-2
MF:C13H8Cl3NO
MW:300.567720413208
CID:291134
PubChem ID:347060
Update Time:2025-04-19
Benzamide, 2,4-dichloro-N-(4-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 2,4-dichloro-N-(4-chlorophenyl)-
- 2,4-dichloro-N-(4-chlorophenyl)benzamide
- AC1L86F1
- ARONIS022816
- CTK1A7917
- N-(4-Chlor-phenyl)-2.4-dichlor-benzoesaeureamid
- NSC405510
- ST055197
- STK099555
- 2448-00-2
- DTXSID10324027
- AKOS000489191
- NSC-405510
- CS-0358972
- 2,4,4'-TRICHLOROBENZANILIDE
- 3G-439S
-
- Inchi: 1S/C13H8Cl3NO/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18)
- InChI Key: YKYNQSLLCKORDX-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(NC1C=CC(=CC=1)Cl)=O)Cl
Computed Properties
- Exact Mass: 298.96734
- Monoisotopic Mass: 298.967147g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
Benzamide, 2,4-dichloro-N-(4-chlorophenyl)- Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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